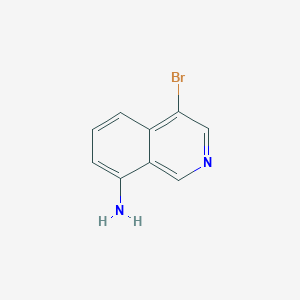

4-Bromoisoquinolin-8-amine

CAS No.: 351458-46-3

Cat. No.: VC1982656

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351458-46-3 |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | 4-bromoisoquinolin-8-amine |

| Standard InChI | InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |

| Standard InChI Key | BAQIJWFGYGKBRU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)N)Br |

| Canonical SMILES | C1=CC2=C(C=NC=C2C(=C1)N)Br |

Introduction

Chemical Identity and Structure

4-Bromoisoquinolin-8-amine is characterized by an isoquinoline core structure with a bromine substituent at position 4 and an amine group at position 8. This specific substitution pattern influences its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemical Identifiers

The compound can be identified through various chemical classification systems, as detailed in the following table:

| Identifier | Value |

|---|---|

| CAS Number | 351458-46-3 |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | 4-bromo-8-isoquinolinamine |

| Synonyms | 8-Amino-4-bromoisoquinoline; 8-Isoquinolinamine,4-bromo-(9CI) |

| InChI | 1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |

| InChI Key | BAQIJWFGYGKBRU-UHFFFAOYSA-N |

The molecular structure consists of the fused benzene and pyridine rings characteristic of isoquinoline, with the bromine atom positioned at carbon 4 and the amino group at carbon 8 . This structure gives the compound distinct chemical properties that differentiate it from other isoquinoline derivatives.

Physical Properties

The physical properties of 4-Bromoisoquinolin-8-amine are significant for understanding its behavior in various chemical environments and for developing appropriate handling procedures for research and development.

Synthesis Methods

The synthesis of 4-Bromoisoquinolin-8-amine involves specific chemical routes that typically build upon the isoquinoline framework with targeted substitution reactions.

Chemical Reactivity

The chemical behavior of 4-Bromoisoquinolin-8-amine is characterized by the reactivity of both the bromine substituent and the amine functional group, making it versatile for various chemical transformations.

Reactivity Patterns

The bromine at position 4 provides an excellent site for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions can introduce various carbon-based or heteroatom-based substituents, allowing for extensive functionalization of the molecule.

The amine group at position 8 offers a nucleophilic reaction center that can participate in numerous transformations:

-

Acylation reactions to form amides

-

Alkylation to produce secondary or tertiary amines

-

Condensation reactions with aldehydes or ketones

-

Diazotization followed by various transformations of the resulting diazonium salt

The combination of these reactive sites makes 4-Bromoisoquinolin-8-amine a valuable building block in the synthesis of more complex structures with potential biological activity.

Applications and Uses

4-Bromoisoquinolin-8-amine has several potential applications across different fields of chemistry and pharmaceutical research.

Research and Development Applications

The compound serves as a valuable intermediate in chemical synthesis, particularly for the development of more complex heterocyclic systems. Its specific substitution pattern allows for controlled modification of the isoquinoline core structure.

In medicinal chemistry, brominated isoquinolines and their derivatives have shown significant biological activities. Related compounds have demonstrated protein kinase inhibition properties. For example, 4-Bromoisoquinoline specifically "shows selective inhibition of cAMP-dependent protein kinase" . This suggests potential applications in drug discovery, particularly for compounds targeting kinase-dependent pathways.

The strategic positioning of the amine group in 4-Bromoisoquinolin-8-amine provides a convenient handle for linking the isoquinoline core to other structural elements, making it useful in the design of:

-

Potential pharmaceutical agents

-

Ligands for coordination chemistry

-

Building blocks for more complex heterocyclic systems

-

Functionalized materials with specific electronic or optical properties

| Safety Aspect | Classification |

|---|---|

| GHS Pictogram | GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled) |

| Precautionary Statements | P261-P280-P301+P310-P311 |

The compound is classified as toxic by multiple routes of exposure (oral, dermal, and inhalation) . This toxicity profile requires strict adherence to safety protocols during handling and storage.

| Supplier | Product Information | Size Options |

|---|---|---|

| BLD Pharmatech Co., Ltd. | Product ID: BL3H97F034FA | Not explicitly specified |

| Amadis Chemical Company Limited | Min. Order: 10 Milligram | Starting from 10 mg |

| ChemShuttle | Product available | 100mg, 250mg |

| Kemix Pty Ltd. | Similar product listings available | Various sizes |

ChemShuttle offers the compound at prices of approximately $300.00 for 100mg and $450.00 for 250mg, with the product typically maintained in stock . Other suppliers may offer different pricing structures based on quantity and purity requirements.

The standard commercial purity is typically 98% , which is suitable for most research applications. Higher purities may be available upon special request from certain suppliers.

Structural Analogs and Related Compounds

Several structural analogs of 4-Bromoisoquinolin-8-amine exist, with variations in the position of substituents or the nature of the functional groups.

Isomeric and Related Structures

The following compounds represent some of the structural relatives of 4-Bromoisoquinolin-8-amine:

-

8-Bromoisoquinolin-4-amine (CAS: 1781091-48-2): A positional isomer with the bromine and amine groups exchanged .

-

4-Bromoquinolin-2-amine (CAS: 36825-32-8): A related quinoline structure with different arrangement of the heterocyclic system .

-

5-Bromoisoquinolin-8-amine and 6-Bromoisoquinolin-3-amine: Positional isomers with the bromine and amine groups at different locations on the isoquinoline core .

-

7-Bromoisoquinolin-3-amine (CAS: 1192815-02-3): Another positional isomer with different substitution pattern .

These related compounds share certain structural features with 4-Bromoisoquinolin-8-amine but may exhibit different chemical reactivity and biological properties due to the altered substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume